molecular formula C16H19N3O3 B2579343 (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide CAS No. 2035007-07-7

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2579343
CAS No.: 2035007-07-7
M. Wt: 301.346
InChI Key: DRRFKGFJNPVHSU-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Biological Activity

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide, also known as F6440-3097, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of 301.34 g/mol . The compound features a furan ring, a tetrahydro-pyran moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar benzofuran-pyrazole compounds. For instance, compounds derived from this scaffold exhibited significant broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Although specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against various bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented extensively. For example, certain pyrazole derivatives showed substantial anti-inflammatory effects with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound may also exhibit similar anti-inflammatory activity due to the presence of the pyrazole and furan moieties.

Antioxidant Activity

Antioxidant activity is another area where compounds with similar structures have shown promise. Compounds derived from benzofuran and pyrazole frameworks displayed DPPH scavenging percentages between 84.16% and 90.52% . While direct studies on the antioxidant capacity of this compound are sparse, the presence of furan and pyrazole rings suggests potential antioxidant properties.

Case Studies and Research Findings

A study published in "Bioorganic & Medicinal Chemistry Letters" indicated that compounds similar to (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-methyl)-1H-pyrazol) exhibited weak in vitro inhibitory activity against specific enzymes. This aligns with findings from other research indicating that structural modifications can significantly influence biological activity.

Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialBroad-spectrum activity; MIC values: 2.50 - 20 µg/mL
Anti-inflammatoryHRBC membrane stabilization: 86.70% - 99.25%
AntioxidantDPPH scavenging: 84.16% - 90.52%
Enzyme InhibitionWeak inhibitory activity against specific enzymes

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(7-6-14-5-3-9-21-14)18-13-10-17-19(11-13)12-15-4-1-2-8-22-15/h3,5-7,9-11,15H,1-2,4,8,12H2,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRFKGFJNPVHSU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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